Product packaging for cyclopenta[cd]pyren-3(4H)-one(Cat. No.:CAS No. 69795-70-6)

cyclopenta[cd]pyren-3(4H)-one

Cat. No.: B1616017
CAS No.: 69795-70-6
M. Wt: 242.3 g/mol
InChI Key: SWEWVKNBZYILAE-UHFFFAOYSA-N
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Description

Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Chemistry Research

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds characterized by fused aromatic rings, formed during the incomplete combustion of organic materials like fossil fuels and wood. ontosight.aitandfonline.com They are widespread environmental contaminants of significant concern due to their persistence, potential for bioaccumulation, and the carcinogenic properties of many congeners. ontosight.aitandfonline.comkau.edu.sa

Within the vast family of PAHs, a distinct subclass known as cyclopenta-fused PAHs (CP-PAHs) has garnered increasing research interest. tandfonline.comresearchgate.net These non-alternant hydrocarbons feature at least one five-membered cyclopentane (B165970) ring fused to the core aromatic structure. tandfonline.com This structural feature significantly influences their chemical and physical properties. The study of CP-PAHs is an emerging field, with new synthetic methods enabling the creation of novel structures and the investigation of their unique properties. researchgate.net

Cyclopenta[cd]pyren-3(4H)-one is a specific CP-PAH derivative. ontosight.ai Its structure consists of a pyrene (B120774) skeleton fused with a cyclopentane ring that incorporates a ketone functional group at the 3-position. ontosight.aicymitquimica.com This ketone is a derivative of the parent hydrocarbon, cyclopenta[cd]pyrene (B119913), a compound identified in environmental sources such as carbon black and automobile exhaust. researchgate.net The presence of the ketone group makes this compound a subject of specialized research, distinguishing it from its parent hydrocarbon and other related PAH structures.

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C₁₈H₁₀O cymitquimica.comepa.gov
Average Molecular Weight 242.277 g/mol epa.gov
Monoisotopic Mass 242.073165 g/mol epa.gov
Synonyms 3-Oxo-3,4-dihydrocyclopenta[cd]pyrene cymitquimica.com

| CAS Number | 69795-70-6 epa.gov |

Significance of this compound as a Unique Molecular Entity in Environmental and Biological Studies

The significance of this compound is intrinsically linked to its parent compound, cyclopenta[cd]pyrene (CPP). CPP is recognized as a highly potent mutagen, comparable in activity to benzo[a]pyrene (B130552) in the Salmonella/mammalian-microsome mutagenicity test. researchgate.net Unlike many mutagenic PAHs, CPP lacks a "bay-region," making its mechanism of action a point of scientific interest. researchgate.net

Research suggests that the mutagenicity of CPP proceeds through metabolic activation to an epoxide intermediate, specifically cyclopenta[cd]pyrene 3,4-oxide. researchgate.netresearchgate.net This epoxide is considered a potential ultimate mutagenic form of the parent hydrocarbon. researchgate.netrsc.org

Crucially, this compound emerges as a thermal rearrangement product of cyclopenta[cd]pyrene 3,4-oxide. researchgate.netnih.gov Studies have demonstrated that under simulated atmospheric conditions—such as when the parent CPP is adsorbed on particulate matter and exposed to gaseous reactants—both the epoxide and its ketone rearrangement products, including this compound, are formed. researchgate.netnih.gov This positions the ketone not just as a laboratory curiosity, but as an environmentally relevant transformation product of a potent mutagen. Its presence in environmental samples could serve as an indicator of the atmospheric processing of cyclopenta[cd]pyrene.

Historical Development of Research on Cyclopenta-fused Ketones within the Pyrene Scaffold

The investigation into cyclopenta-fused ketones of pyrene is a direct offshoot of the research on their parent hydrocarbons. The parent compound, cyclopenta(cd)pyrene, was first isolated from carbon black and other soots and identified as a tumorigenic agent. researchgate.net Its high mutagenicity, reported in 1978, spurred efforts to understand its metabolic activation pathways. researchgate.net

This led researchers to propose that a 3,4-oxide derivative was the likely ultimate mutagenic metabolite. researchgate.net Consequently, the synthesis of cyclopenta[cd]pyrene-3,4-oxide became a key objective. By 1980, its synthesis was successfully reported, and researchers noted its facile rearrangement upon warming in the presence of alumina (B75360) to yield a ketone product, 3,4-dihydrocyclopenta[cd]pyrene-4(3H)-one. rsc.org An alternative synthesis of the oxide and its rearrangement to the ketone was also described around the same time. rsc.org

Later research, such as a study in 1995, further refined the understanding of this transformation. It detailed a quantitative, one-step synthesis of cyclopenta[cd]pyrene 3,4-oxide and confirmed its formation, along with its thermal rearrangement products this compound and cyclopenta[cd]pyren-4(3H)-one, under simulated environmental conditions. nih.gov The historical development thus follows a logical progression from the discovery and hazard identification of the parent PAH to the targeted synthesis and environmental simulation studies of its key metabolites and transformation products, including the titular ketone.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H10O B1616017 cyclopenta[cd]pyren-3(4H)-one CAS No. 69795-70-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentacyclo[12.3.1.04,17.07,16.010,15]octadeca-1(18),4(17),5,7(16),8,10(15),11,13-octaen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10O/c19-15-9-13-8-12-3-1-2-10-4-5-11-6-7-14(15)17(13)18(11)16(10)12/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEWVKNBZYILAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC3=CC=CC4=C3C5=C(C=C4)C=CC(=C25)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30990046
Record name Cyclopenta[cd]pyren-3(4H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69795-70-6
Record name Cyclopenta[cd]pyren-3(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69795-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopenta(cd)pyren-3(4H)-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopenta[cd]pyren-3(4H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Nomenclature, Structural Features, and Theoretical Implications

Systematic Nomenclature and Positional Isomerism of Cyclopenta[cd]pyren-3(4H)-one

The systematic IUPAC name for the compound is This compound . A synonym for this compound is 3-Oxo-3,4-dihydrocyclopenta[cd]pyrene. cymitquimica.com The nomenclature indicates a pyrene (B120774) core with a cyclopenta ring fused at the 'cd' bond. The '(4H)' specifies that the fourth position of the cyclopenta ring is a saturated carbon, and the '-3-one' denotes the presence of a carbonyl group at the third position of the five-membered ring.

Positional isomerism in this system can arise from the placement of the carbonyl group on the cyclopentane (B165970) ring. For instance, thermal rearrangement of cyclopenta[cd]pyrene (B119913) 3,4-oxide can yield both this compound and its isomer, cyclopenta[cd]pyren-4(3H)-one. nih.gov Further isomerism can be envisioned by altering the fusion position of the cyclopenta ring onto the pyrene skeleton, although cyclopenta[cd]pyrene is the most commonly studied congener. acs.org

Aromaticity and Electronic Structure Perturbations Induced by the Cyclopenta-fused Ketone Moiety

The fusion of a five-membered ring and the introduction of a carbonyl group significantly perturb the electronic structure and aromaticity of the parent pyrene molecule.

Influence of the Five-Membered Ring and Carbonyl Group on Delocalization Pathways

The carbonyl group, being an electron-withdrawing group, further influences the electronic distribution. It can participate in resonance, pulling electron density from the aromatic system and creating a more polarized molecule. This can affect the local aromaticity of the individual rings within the pyrene framework. Theoretical studies, such as those employing Nucleus-Independent Chemical Shift (NICS) calculations, are used to quantify the aromaticity of the different rings within these complex structures. cdnsciencepub.comcdnsciencepub.com

Strain Contributions within the Pyrene Skeleton Due to Cyclopenta-Fusion

The fusion of a five-membered ring onto the rigid pyrene skeleton introduces significant ring strain. nih.gov This σ-strain can influence the thermodynamic stability of the molecule, sometimes overriding the effects of aromaticity. nih.govuu.nlscispace.com The geometry of the pyrene core is distorted from its ideal planar conformation to accommodate the fused pentagonal ring. This strain can impact bond lengths and angles within the pyrene framework. For instance, in cyclopenta[cd]pyrene, the C(4)–C(6) bond length of the pyrene substructure is significantly shortened compared to pyrene itself. acs.org

Conformational Analysis and Molecular Geometry of this compound

The molecular geometry of this compound is dictated by the fusion of the nearly planar pyrene system with the non-planar cyclopentanone (B42830) ring. While the pyrene portion strives for planarity to maximize π-orbital overlap, the sp3-hybridized carbon at the 4-position of the cyclopentanone ring introduces a pucker.

Computational studies at the B3LYP/6-31G* level of theory show that the pyrene-like structural features are largely maintained in cyclopenta-fused pyrenes. scispace.com The externally fused five-membered rings are connected by C-C bonds of approximately 1.47-1.49 Å and contain typical C=C double bonds with lengths of about 1.36-1.37 Å. scispace.com The presence of the ketone group will influence the local geometry of the five-membered ring, with the C=O bond being shorter than the C-C single bonds. The molecule as a whole is not perfectly planar, with the cyclopentanone ring adopting an envelope or twist conformation to minimize steric strain. In some highly fused systems, such as tetracyclopenta[cd,fg,jk,mn]pyrene, a bowl-shaped geometry is predicted. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC18H10O cymitquimica.com
Molecular Weight242.27 g/mol bldpharm.com
CAS Number69795-70-6 bldpharm.com

Synthetic Methodologies and Reaction Chemistry

Chemical Synthesis Pathways for Cyclopenta[cd]pyren-3(4H)-one

The construction of the this compound scaffold can be achieved through various synthetic strategies, including multi-step total synthesis, derivatization from related pyrene (B120774) compounds, and ring contraction reactions.

Multi-step Total Synthesis Routes from Precursors

A common approach to synthesizing this compound involves a multi-step sequence starting from pyrene or its derivatives. One documented method begins with the irradiation of 1-(bromoacetyl)pyrene in carbon tetrachloride in the presence of lithium carbonate. acs.org This photochemical reaction yields a mixture of products, from which this compound can be isolated after purification by chromatography. acs.org The crude product mixture typically contains 1-(bromoacetyl)pyrene, 1-acetylpyrene, and the desired this compound. acs.org

Another synthetic pathway utilizes 4-pyrenylacetic acid as a key intermediate. osti.gov This acid can be prepared from 2-(4-pyrenyl)ethanol through a two-step oxidation process, first to 4-pyrenylacetaldehyde and then to the carboxylic acid. osti.gov The subsequent cyclization of 4-pyrenylacetic acid or its derivatives can then lead to the formation of the five-membered ketone ring.

Derivatization from Cyclopenta[cd]pyrene (B119913) and its Oxidized Forms

This compound can be formed from cyclopenta[cd]pyrene (CPP) through oxidation. nih.govnih.govnih.gov The oxidation of the 3,4-double bond of CPP can be achieved using various oxidizing agents. For instance, dimethyldioxirane (B1199080) quantitatively converts CPP to its 3,4-oxide. acs.orgnih.gov This epoxide is a key intermediate that can thermally rearrange to a mixture of this compound and its isomer, cyclopenta[cd]pyren-4(3H)-one. acs.orgnih.gov This rearrangement has been observed to occur over several hours at room temperature. acs.org

The formation of this compound has also been observed under simulated atmospheric conditions where CPP adsorbed on particulate matter is exposed to the reaction products of ozone and alkenes. acs.orgnih.gov Additionally, microsomal metabolism of CPP in biological systems can lead to the formation of various oxidized products, including 4-oxo-3,4-dihydroCPP, a related ketone. nih.govnih.gov

A specific synthesis of cyclopenta[cd]pyrene-3,4-oxide, which readily rearranges to the ketone, starts with the cis-dihydroxylation of cyclopenta[cd]pyrene using osmium tetroxide. rsc.orgelectronicsandbooks.com The resulting diol is then converted to a chlorohydrin acetate, which upon treatment with a base like sodium methoxide, yields the epoxide. rsc.orgelectronicsandbooks.com This epoxide can then be rearranged to cyclopenta[cd]pyren-4(3H)-one, a structural isomer of the target compound, upon warming in the presence of alumina (B75360). rsc.orgelectronicsandbooks.com

Ring Contraction Reactions in the Formation of this compound

Ring contraction reactions provide an alternative strategy for constructing the five-membered ring of this compound. A notable example is the ring contraction of pyrene-4,5-dione. researchgate.netchemistryviews.org This reaction, which can be a key step in a three-step synthesis of 4H-cyclopenta[def]phenanthrene from pyrene, leads to the formation of an oxo-bridged intermediate that can be a precursor to cyclopentafused systems. researchgate.netchemistryviews.org While not a direct synthesis of this compound, this methodology highlights the utility of ring contraction in accessing related polycyclic aromatic structures. General studies on ring contraction of polycyclic aromatic hydrocarbons, such as those involving cyclooctatetraene (B1213319) units, further demonstrate the potential of these reactions in synthesizing complex aromatic systems. researchgate.netnih.govresearcher.life

Electrophilic Substitution Reactions of the Cyclopenta[cd]pyrene System

The reactivity of the cyclopenta[cd]pyrene system towards electrophiles has been investigated, providing insights into the directing effects of the fused ring system. Studies on 3,4-dihydrocyclopenta[cd]pyrene and this compound have shown that the position of electrophilic attack is influenced by the nature of the substrate. oup.comnii.ac.jp

For this compound, Friedel-Crafts acetylation with acetyl chloride and aluminum chloride occurs at positions 8, 6, and 1. oup.com Similarly, nitration using acetyl nitrate (B79036) in acetic anhydride (B1165640) also results in substitution at these positions. oup.com This substitution pattern is comparable to that observed for 3,4-dihydrocyclopenta[cd]pyrene, suggesting that the electronic properties of the pyrene nucleus are the primary determinants of reactivity in these electrophilic substitutions. oup.com The relative reactivity of this compound in acetylation was found to be 0.75 compared to 1-acetylpyrene. oup.com

The broader context of electrophilic substitution on pyrene itself shows a preference for the 1, 3, 6, and 8 positions due to their higher electron density. mdpi.com The introduction of the cyclopenta-fused ring and the carbonyl group modifies this reactivity, but the fundamental preference for these positions on the pyrene core remains evident.

Reactivity of the Carbonyl Group within the this compound Scaffold

The carbonyl group in this compound introduces a site for nucleophilic attack and other characteristic ketone reactions. The chemical structure features a ketone group at the 3-position of the cyclopentane (B165970) ring fused to the pyrene skeleton. ontosight.ai This structural feature is central to its chemical behavior.

One of the fundamental reactions of the carbonyl group is reduction. For instance, this compound can be reduced with sodium borohydride (B1222165) to the corresponding alcohol, 3-hydroxy-3,4-dihydrocyclopenta[cd]pyrene. acs.org This alcohol can be a useful intermediate for further synthetic transformations.

The reactivity of carbonyl compounds, in general, is influenced by the surrounding molecular structure. In the case of α,β-unsaturated carbonyl compounds, the presence of conjugation affects their reactivity towards nucleophiles like glutathione. nih.gov Although this compound is not an α,β-unsaturated ketone in the classical sense, the electronic influence of the large aromatic pyrene system can be expected to modulate the reactivity of its carbonyl group.

Isomerization and Rearrangement Studies of this compound and its Derivatives

Isomerization is a key aspect of the chemistry of this compound and its precursors. As mentioned earlier, the thermal rearrangement of cyclopenta[cd]pyrene 3,4-oxide leads to a mixture of two isomeric ketones: this compound and cyclopenta[cd]pyren-4(3H)-one. acs.orgnih.gov The formation of cyclopenta[cd]pyren-4(3H)-one has also been confirmed through the rearrangement of the epoxide in the presence of alumina. rsc.orgelectronicsandbooks.com

The metabolism of cyclopenta[cd]pyrene can also lead to various isomeric and rearranged products. For example, the oxidation of CPP by liver microsomes produces a range of metabolites, including different diols and tetrols, which are isomers resulting from the oxidation at different positions on the pyrene ring system. nih.gov These studies highlight the potential for the formation of a complex mixture of isomers from the parent hydrocarbon under various chemical and biological conditions.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationresearchgate.netuu.nlbldpharm.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

A comprehensive analysis would involve assigning each proton to its corresponding signal, considering factors like shielding, deshielding effects, and spin-spin coupling with neighboring protons.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon framework of a molecule. Although a specific ¹³C NMR spectrum for cyclopenta[cd]pyren-3(4H)-one is not detailed in the search results, data for the parent compound, cyclopenta[cd]pyrene (B119913), shows a range of chemical shifts for its carbon atoms. uu.nl The chemical shifts for carbons in different environments, such as the aromatic rings and the five-membered ring, can be distinguished. uu.nl For instance, quaternary carbons, those without attached protons, often exhibit weaker signals. oregonstate.edu In the case of this compound, the carbonyl carbon of the ketone group would be expected to have a characteristic chemical shift in the downfield region of the spectrum, typically around 190-220 ppm. The chemical shifts of other carbons in the pyrene (B120774) skeleton would be influenced by the presence of the fused cyclopentanone (B42830) ring. researchgate.net

Table 1: Representative ¹³C NMR Chemical Shift Ranges

Functional Group Chemical Shift (ppm)
C=O (Ketone) 190 - 220
C (Aromatic) 110 - 160
CH₂ (Aliphatic) 10 - 50

Note: These are general ranges and the exact shifts for this compound would require experimental determination.

Mass Spectrometry (MS) for Molecular and Fragment Identificationresearchgate.netuu.nlbldpharm.comcymitquimica.comuu.nl

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular weight of this compound is 242.27 g/mol . cymitquimica.com

In the mass spectrum of the related compound cyclopenta[cd]pyrene, the molecular ion peak (M+) is observed at m/z 226. restek.comnist.gov For this compound, the molecular ion peak would be expected at m/z 242. Fragmentation of the molecular ion would likely involve the loss of carbon monoxide (CO), a common fragmentation pathway for ketones, resulting in a significant peak at m/z 214. rsc.org

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is widely used for the analysis of polycyclic aromatic hydrocarbons (PAHs) and their derivatives in various samples. ontosight.ainih.govcore.ac.uk GC-MS allows for the separation of this compound from other compounds in a mixture before it enters the mass spectrometer for identification. d-nb.info This is particularly useful in environmental analysis where complex mixtures of PAHs are often encountered. nih.govcore.ac.uk The use of advanced techniques like two-dimensional GC can further enhance the separation of isomeric PAHs. d-nb.info

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitionsresearchgate.netuu.nlbldpharm.comcymitquimica.comepa.gov

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The resulting spectrum is characteristic of the molecule's electronic structure. pg.edu.pl

The UV-Vis spectrum of a polycyclic aromatic hydrocarbon is characterized by several absorption bands. researchgate.net For the parent compound, cyclopenta[cd]pyrene, the UV spectrum shows distinct absorption bands. researchgate.net The addition of a cyclopentanone ring to the pyrene system in this compound is expected to cause a shift in the absorption maxima compared to the parent pyrene. This is due to the alteration of the conjugated π-electron system by the carbonyl group. researchgate.net The spectrum would likely exhibit multiple bands corresponding to different electronic transitions within the aromatic system. ubbcluj.ro While specific absorption maxima for this compound are not provided, the related compound cyclopenta[cd]pyren-4(3H)-one has different IR and UV spectra from the 3(4H)-one isomer, indicating the sensitivity of the technique to the ketone's position. rsc.org

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysisresearchgate.netchemsrc.com

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

A key feature in the IR spectrum of this compound would be a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) in the ketone. This band typically appears in the region of 1680-1750 cm⁻¹. The exact position of this band can provide clues about the ring strain and conjugation effects. For instance, the isomeric cyclopenta[cd]pyren-4(3H)-one shows a carbonyl absorption at 1715 cm⁻¹. rsc.org The spectrum would also display characteristic absorptions for C-H stretching and bending vibrations of the aromatic rings and the aliphatic part of the cyclopentanone ring.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
C=O (Ketone) Stretch 1715 - 1740
C-H (Aromatic) Stretch 3000 - 3100
C=C (Aromatic) Stretch 1400 - 1600
C-H (Aliphatic) Stretch 2850 - 3000

Note: These are approximate ranges and the exact wavenumbers would be determined experimentally.

X-ray Crystallography for Solid-State Molecular Geometry

As of the latest available scientific literature, a complete single-crystal X-ray diffraction analysis for this compound has not been publicly documented. While the synthesis and some spectroscopic properties of this polycyclic aromatic hydrocarbon (PAH) are known, detailed crystallographic data, which includes unit cell dimensions, space group, and precise atomic coordinates, remains elusive in published research.

In the absence of experimental crystallographic data for this compound, researchers often turn to the analysis of closely related compounds to infer structural characteristics. For instance, studies on the crystal structures of other cyclopenta-fused PAHs and their derivatives can offer clues about the expected molecular packing and intermolecular interactions in the solid state. However, it is important to note that direct extrapolation of such data is not a substitute for a dedicated crystallographic study of the title compound.

Future research successfully yielding single crystals of this compound suitable for X-ray diffraction analysis would be a significant contribution to the field of structural chemistry and materials science. The resulting data would be instrumental for computational modeling, understanding its chemical reactivity, and elucidating its environmental and toxicological properties.

Computational and Theoretical Investigations

Quantum Chemical Calculations on Cyclopenta[cd]pyren-3(4H)-one Electronic Structure

Quantum chemical calculations are fundamental to understanding the behavior of this compound at a molecular level. These calculations provide a deep understanding of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) has been extensively employed to investigate the ground state properties of cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs), including the parent molecule, cyclopenta[cd]pyrene (B119913). researchgate.netuu.nl These studies are crucial for understanding the electronic nature of this compound. The B3LYP functional is a commonly used method for these calculations, providing reliable results for electronic properties. researchgate.net

DFT calculations reveal that the fusion of a five-membered ring to the pyrene (B120774) core significantly influences the electronic properties. uu.nl For instance, the calculated adiabatic electron affinity of cyclopenta[cd]pyrene is notably higher than that of its parent PAH, pyrene, indicating an enhanced ability to accept an electron. sci-hub.se This is attributed to the localization of the Lowest Unoccupied Molecular Orbital (LUMO) on the ethene-like double bond of the cyclopenta-ring. sci-hub.se

The nucleus-independent chemical shift (NICS) calculations, a DFT-based method to assess aromaticity, have been used to understand the electronic delocalization in different rings of CP-PAHs. cdnsciencepub.com These calculations help in quantifying the aromatic character of the individual rings within the molecule.

Table 1: Calculated Electronic Properties of Cyclopenta[cd]pyrene (Parent PAH)

PropertyCalculated ValueMethodReference
Adiabatic Electron Affinity (AEA)1.108 eVB3LYP/6-31+G* sci-hub.se
NICS(0) - Five-membered ring-4.60 ppmDFT cdnsciencepub.com
NICS(0) - Six-membered ring A-10.72 ppmDFT cdnsciencepub.com
NICS(0) - Six-membered ring B-10.97 ppmDFT cdnsciencepub.com

Ab Initio Methods for Energetic and Structural Predictions

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, have been utilized to predict the energetic and structural properties of CP-PAHs. stanford.edu The G3(MP2)//B3LYP method, a composite ab initio approach, has been used to calculate the enthalpies of formation for a range of PAHs, providing crucial thermodynamic data. stanford.edu

Geometric optimizations are a key component of these calculations, typically starting with a simpler method like Hartree-Fock (HF) and then refining the structure using more sophisticated methods like B3LYP or Møller-Plesset perturbation theory (MP2). stanford.edu These calculations have shown that while some CP-PAHs are planar, others can exhibit non-planar, bowl-shaped geometries. uu.nl For cyclopenta[cd]pyrene, both RHF/6-31G* and B3LYP/6-31G* calculations indicate that the fusion of the five-membered ring has only a minor influence on the bond lengths of the pyrene core. uu.nl

Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for elucidating the complex reaction pathways and identifying the transient transition states involved in the chemical transformations of this compound.

Formation of Arene Oxides and Carbocation Intermediates

The metabolic activation of cyclopenta[cd]pyrene is believed to proceed through the formation of an arene oxide, specifically cyclopenta[cd]pyrene-3,4-oxide. researchgate.netnih.gov This epoxide is a critical intermediate, and its subsequent ring-opening leads to the formation of a carbocation. researchgate.net Quantum chemical calculations have been instrumental in understanding the stability and reactivity of these intermediates. acs.org

It has been proposed that the carbonium ion derived from the opening of cyclopenta[cd]pyrene-3,4-oxide is structurally identical to the highly reactive carbocation formed from the notorious carcinogen benzo[a]pyrene's diol epoxide. researchgate.net This similarity in the ultimate reactive intermediate is thought to be the basis for the high mutagenicity of cyclopenta[cd]pyrene. researchgate.net DFT calculations can be used to model the stability of different potential carbocations, helping to predict the most likely pathways for metabolic activation. researchgate.net The formation of these reactive intermediates is a key step in the covalent binding of the molecule to cellular macromolecules like DNA. researchgate.net

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for the identification and characterization of this compound and its derivatives.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts provide a powerful means to assign the complex spectra of CP-PAHs. uu.nl Ab initio methods have been used to compute the 13C chemical shifts of cyclopenta[cd]pyrene, aiding in the unambiguous assignment of its quaternary carbon atoms. uu.nl Furthermore, NICS calculations, as mentioned earlier, are directly related to the magnetic environment within the rings and thus to the NMR chemical shifts. cdnsciencepub.comresearchgate.net

Time-dependent density functional theory (TD-DFT) is a widely used method for predicting the UV-Vis absorption spectra of molecules. researchgate.net These calculations can help to interpret the electronic transitions responsible for the observed absorption bands. For CP-PAHs, the UV-Vis spectra are strongly influenced by the number and topology of the fused five-membered rings. uu.nl

Table 2: Theoretical Spectroscopic Data for Cyclopenta[cd]pyrene (Parent PAH)

Spectroscopic ParameterTheoretical MethodKey FindingsReference
13C NMR Chemical Shiftsab initio CTOCD-PZ2/6-31G**Aided in the definitive assignment of quaternary carbon signals. uu.nl
UV-Vis SpectraTD-DFTThe number and topology of cyclopenta rings strongly modulate the spectra. uu.nlresearchgate.net
1H NMR Chemical ShiftsGIAO (IGLO-III)Calculated shifts agree well with experimental data. uu.nl

Strain Energy Calculations and Molecular Dynamics Simulations

The fusion of a five-membered ring onto a polycyclic aromatic framework can introduce significant ring strain, which can influence the molecule's geometry and reactivity.

Molecular mechanics calculations have been used to estimate the strain energy in bridged PAHs related to cyclopenta[cd]pyrene. cdnsciencepub.com These calculations indicate that the introduction of "ace" bridges (as in acenaphthylene) increases the strain energy of the parent aromatic system. cdnsciencepub.com This increased strain can affect the molecule's spectroscopic properties and reactivity. cdnsciencepub.com

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of PAH molecules, including their interactions and potential for dimerization or aggregation. cam.ac.uk For soot formation studies, MD calculations are used to optimize the geometry of PAHs. cam.ac.uk These simulations provide insights into the intermolecular forces and how the molecular structure influences the physical properties of these compounds.

Environmental Occurrence, Fate, and Transformation Pathways

Origins of Cyclopenta[cd]pyren-3(4H)-one in Combustion Processes

This compound, like other oxy-PAHs, can originate from two primary pathways: direct emission from combustion sources and secondary formation in the atmosphere from its parent PAH, cyclopenta[cd]pyrene (B119913). nih.gov

The incomplete combustion of organic materials is a major source of PAHs. nih.govca.gov Processes such as the burning of fossil fuels in vehicle engines, industrial activities like smelting, and waste incineration release a complex mixture of these compounds. wikipedia.orgpjoes.comwikipedia.org Specifically, the parent compound cyclopenta[cd]pyrene is a known component of gasoline and diesel engine exhaust. wikipedia.orgpjoes.com

While the parent PAHs are formed through pyrolysis and pyrosynthesis at high temperatures in oxygen-deficient conditions, oxy-PAHs can also be formed directly during combustion. pjoes.commdpi.com The formation of these oxidized species is influenced by the specific fuel, engine technology, and combustion conditions. ca.govmdpi.com Although direct emission is a source, a significant portion of environmental this compound is believed to result from the subsequent atmospheric transformation of its more volatile and abundant parent PAH. nih.gov

Atmospheric Formation and Degradation Mechanisms

Once released into the atmosphere, cyclopenta[cd]pyrene can undergo various chemical transformations that lead to the formation of this compound. These reactions are primarily driven by sunlight and the presence of atmospheric oxidants. nih.gov

Photo-oxidation Pathways

Reaction with Atmospheric Oxidants (e.g., Ozone)

The reaction with ozone (O₃) is another critical pathway for the atmospheric transformation of certain PAHs, particularly those adsorbed on particulate matter. nih.gov Research conducted under simulated environmental conditions has shown that cyclopenta[cd]pyrene adsorbed on model particulates reacts with ozone. nih.gov This reaction leads to the formation of an intermediate, cyclopenta[cd]pyrene 3,4-oxide. nih.gov This epoxide is unstable and can undergo thermal rearrangement to yield the more stable ketone products, including this compound and cyclopenta[cd]pyren-4(3H)-one. nih.gov This demonstrates a direct mechanism for the formation of the target compound from its parent PAH in the atmosphere.

Table 1: Atmospheric Formation of this compound

Precursor Oxidant/Process Intermediate Product Final Product
Cyclopenta[cd]pyrene (adsorbed on particulates) Ozone (O₃) Cyclopenta[cd]pyrene 3,4-oxide This compound

Transport and Distribution in Environmental Compartments (Air, Water, Soil)

The transport and distribution of this compound are dictated by its physicochemical properties and those of its parent compound. PAHs and their derivatives are widespread environmental pollutants that can be transported over long distances. pjoes.commdpi.com The atmosphere acts as a key medium for this transport, distributing these compounds far from their original sources. pjoes.com

Due to their moderate persistence and hydrophobic nature, PAHs and oxy-PAHs tend to accumulate in soil and aquatic sediments. mdpi.com Their relatively low water solubility means they are less likely to be found in high concentrations in the aqueous phase but can contaminate groundwater. mdpi.com The distribution between the gas and particulate phase in the atmosphere is dependent on the compound's volatility and ambient temperature; higher molecular weight compounds are more likely to be associated with particles. pjoes.com

Adsorption to Particulates and Sediments

A defining characteristic of PAHs and oxy-PAHs is their tendency to adsorb to solid matrices. In the atmosphere, they bind to airborne particulate matter, which facilitates their long-range transport and subsequent deposition onto soil and water surfaces. pjoes.commdpi.com

In aquatic and terrestrial systems, these compounds exhibit strong sorption to soil organic matter and sediments. huji.ac.ilgeology.sk This process is governed by the organic carbon-water (B12546825) partition coefficient (Koc), which is a measure of a chemical's tendency to bind to organic matter. nih.gov Compounds with high Koc values are less mobile and more persistent in soil and sediment. While a specific Koc for this compound is not documented, data for the parent compound pyrene (B120774) and general trends for PAHs indicate a high potential for adsorption. huji.ac.ilgeology.sk This strong binding reduces their bioavailability but also makes them a long-term source of contamination in these environmental compartments. mdpi.com

Table 2: Physicochemical Properties Influencing Environmental Fate of Related PAHs

Compound Molecular Weight ( g/mol ) Log Kow (Octanol-Water Partition Coefficient) Log Koc (Organic Carbon Partition Coefficient)
Pyrene 202.25 4.88 - 5.18 4.67 - 4.83
Indeno[1,2,3-cd]pyrene 276.33 6.50 - 7.66 6.65

Biotic Transformation in Environmental Systems

Microorganisms play a crucial role in the ultimate fate of PAHs and their derivatives in the environment. mdpi.comnih.gov Biodegradation is a key process for the removal of these pollutants from soil and water. nih.govresearchgate.net Numerous species of bacteria and fungi have been identified that can degrade PAHs, often using them as a source of carbon and energy. mdpi.comubc.ca

The initial step in the microbial degradation of PAHs typically involves oxidation, catalyzed by oxygenase enzymes, to introduce hydroxyl groups onto the aromatic rings. mdpi.comfrontiersin.org For instance, studies on the degradation of pyrene by Mycobacterium species have identified the formation of cis-4,5-dihydroxy-4,5-dihydropyrene (B1240923) as a key metabolite. ubc.ca This highlights the ability of microorganisms to initiate the breakdown of the stable ring structure.

While direct studies on the microbial degradation of this compound are scarce, research on its parent compound and other PAHs provides insight into potential pathways. The enzymatic systems that hydroxylate PAHs could potentially act on cyclopenta[cd]pyrene to form precursors to the ketone or act on the ketone itself. frontiersin.orgnih.gov For example, mammalian microsomal metabolism of cyclopenta[cd]pyrene has been shown to produce 4-oxo-3,4-dihydrocyclopenta[cd]pyrene, indicating that enzymatic pathways exist for the formation of such ketones. nih.gov It is plausible that similar enzymatic transformations occur in soil and sediment microorganisms, contributing to the natural attenuation of this compound. mdpi.comusu.edu

Metabolic Activation Mechanisms and Biomolecular Interactions

Enzymatic Biotransformation of Cyclopenta[cd]pyrene (B119913) (Parent Compound) to Oxygenated Metabolites

The biotransformation of cyclopenta[cd]pyrene is a multi-step process initiated by oxidation reactions. These reactions introduce oxygen atoms into the PAH structure, increasing its water solubility and facilitating further metabolism or excretion. However, this process also generates highly reactive electrophilic intermediates.

The initial and rate-limiting step in the metabolic activation of many PAHs, including cyclopenta[cd]pyrene, is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. eie.gr Specifically, studies have shown that the oxidation of the 3,4-cyclopenta double bond of cyclopenta[cd]pyrene is mediated by cytochrome P450 enzymes 1A1, 1A2, and 3A4. nih.gov This enzymatic reaction results in the formation of an epoxide, cyclopenta[cd]pyrene-3,4-oxide, which is considered a key reactive intermediate. rsc.orgnih.gov The formation of this epoxide is a critical event, as this strained three-membered ring is susceptible to further enzymatic and non-enzymatic reactions.

Following its formation, cyclopenta[cd]pyrene-3,4-oxide can be detoxified through hydration catalyzed by the enzyme epoxide hydrolase. nih.gov This enzyme adds a molecule of water to the epoxide ring, opening it to form a trans-dihydrodiol, specifically 3,4-dihydro-3,4-dihydroxy-cyclopenta[c,d]pyrene. nih.gov This diol is a major metabolic product of CPP in various microsomal systems. nih.gov While diol formation is generally considered a detoxification step, the resulting dihydrodiols can sometimes be further metabolized by cytochrome P450 enzymes to form even more potent carcinogenic species, known as diol epoxides, a common activation pathway for many other PAHs. biorxiv.org

Cyclopenta[cd]pyrene-3,4-oxide is an unstable intermediate that can undergo spontaneous rearrangement. nih.gov One of the significant rearrangement products is the ketone, cyclopenta[cd]pyren-3(4H)-one. nih.govnih.gov This transformation can occur thermally and suggests that the formation of this ketone is a direct consequence of the initial epoxidation of the parent compound. nih.gov

Enzyme FamilySpecific IsozymesSubstrateProduct(s)
Cytochrome P450CYP1A1, CYP1A2, 3A4Cyclopenta[cd]pyreneCyclopenta[cd]pyrene-3,4-oxide
Epoxide HydrolaseNot specifiedCyclopenta[cd]pyrene-3,4-oxidetrans-3,4-dihydro-3,4-dihydroxy-cyclopenta[c,d]pyrene

Chemical Mechanisms of DNA Adduct Formation by Reactive Metabolites

The ultimate carcinogenic and mutagenic effects of many PAHs are attributed to the covalent binding of their reactive metabolites to cellular DNA, forming DNA adducts. These adducts can interfere with DNA replication and transcription, leading to mutations and potentially initiating carcinogenesis.

The formation of DNA adducts by cyclopenta[cd]pyrene metabolites is believed to proceed through the formation of highly reactive carbocations, also known as carbonium ions. The opening of the strained epoxide ring of cyclopenta[cd]pyrene-3,4-oxide can lead to the formation of a carbocation at either the C3 or C4 position. nih.gov Quantum mechanical studies have been conducted to calculate the delocalization energies of the pyrenyl carbocations that result from this epoxide ring opening, providing insights into their reactivity. nih.govnih.gov These electrophilic carbocations can then readily attack nucleophilic sites on DNA bases, primarily guanine (B1146940). nih.govnih.gov The reaction involves the alkylation of the DNA, forming a stable covalent bond between the metabolite and the DNA base. nih.gov Specifically, the major DNA adducts formed by cyclopenta[cd]pyrene 3,4-epoxide have been identified as involving the deoxyguanosine base. nih.govnih.gov

Reactive IntermediateMechanismDNA TargetResulting Adduct
Cyclopenta[cd]pyrene-3,4-oxideEpoxide ring opening to form a carbocationDeoxyguanosineCovalent adduct at nucleophilic sites of the guanine base

Induction and Inhibition of Xenobiotic-Metabolizing Enzymes by Related Oxy-PAHs

Oxygenated polycyclic aromatic hydrocarbons (Oxy-PAHs), a class of compounds structurally related to this compound, have been shown to modulate the activity of xenobiotic-metabolizing enzymes, which are crucial for the detoxification and metabolic activation of foreign compounds. Research indicates that these Oxy-PAHs can act as both inducers and inhibitors of key enzyme systems, particularly the cytochrome P450 (CYP) family of enzymes. nih.gov

The induction of xenobiotic-metabolizing enzymes often occurs through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, including CYP1A1 and CYP1B1. nih.govmdpi.com Several Oxy-PAHs have been identified as potent activators of AhR signaling, leading to an increase in the expression of these enzymes. nih.gov

Conversely, some Oxy-PAHs have been found to directly inhibit the catalytic activity of CYP enzymes. This inhibition can occur through competitive binding to the active site of the enzyme, thereby preventing the metabolism of other substrates. nih.govnih.gov The dual ability of certain Oxy-PAHs to both induce the expression and inhibit the activity of CYP enzymes highlights the complex interactions between these environmental contaminants and biological systems. nih.gov

A study investigating the effects of 15 environmentally relevant Oxy-PAHs on CYP1 enzymes in human keratinocytes (HaCaT cells) revealed that many of these compounds could significantly induce the gene expression of CYP1A1 and CYP1B1. nih.gov However, not all of the inducers of gene expression were also potent inducers of CYP1-dependent ethoxyresorufin-O-deethylase (EROD) activity, a common measure of CYP1A1/1B1 enzyme activity. This discrepancy suggests that some Oxy-PAHs can activate AhR signaling to increase enzyme production while simultaneously inhibiting the enzyme's function. nih.gov

The following tables summarize the findings on the induction and inhibition of xenobiotic-metabolizing enzymes by various Oxy-PAHs.

Table 1: Induction of CYP1A1 and CYP1B1 mRNA Expression and EROD Activity by Selected Oxy-PAHs in Human Keratinocytes (HaCaT cells)

CompoundCYP1A1 mRNA Induction (fold change)CYP1B1 mRNA Induction (fold change)EROD Activity Induction (fold change)
Benzo[a]fluorenone (BFLO)SignificantSignificantPotent
5,12-Naphthacenequinone (5,12-NQ)SignificantSignificantPotent
Benz[a]anthracene-7,12-dione (7,12-BAQ)SignificantSignificantPotent
6H-Benzo[cd]pyren-6-one (6H-BPO)SignificantSignificantModerate
1,4-Chrysenequinone (1,4-CHRQ)SignificantSignificantWeak
NaphthanthroneSignificantSignificantWeak
IsoviolanthroneSignificantSignificantWeak
BenzanthroneSignificantSignificantWeak
1,4-NaphthoquinoneNot SignificantNot SignificantNot an Inducer
9,10-AnthraquinoneNot SignificantNot SignificantNot an Inducer
9-FluorenoneNot SignificantNot SignificantNot an Inducer

Data compiled from a study by Wincent et al. (2016). The terms "Potent," "Moderate," and "Weak" are qualitative descriptions based on the study's findings. nih.gov

Table 2: Inhibition of Recombinant Human CYP1A1 Enzyme Activity by Selected Oxy-PAHs

CompoundIC50 (µM)
Benz[a]anthracene-7,12-dione (7,12-BAQ)0.037
Benzo[a]fluorenone (BFLO)0.061
6H-Benzo[cd]pyren-6-one (6H-BPO)0.12
5,12-Naphthacenequinone (5,12-NQ)0.15
1,4-Chrysenequinone (1,4-CHRQ)0.23
Naphthanthrone0.35
Isoviolanthrone0.45
Benzanthrone1.1
1,4-Naphthoquinone2.4
9,10-Anthraquinone5.8
9-Fluorenone6.2

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity. Data from a study by Wincent et al. (2016). nih.gov

The research demonstrates that Oxy-PAHs can significantly interfere with the function of xenobiotic-metabolizing enzymes. For instance, benz[a]anthracene-7,12-dione and benzo[a]fluorenone were identified as the most potent inhibitors of CYP1A1 activity among the tested compounds. nih.gov Furthermore, when HaCaT cells were exposed to binary mixtures of certain Oxy-PAHs and the model AhR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), the Oxy-PAHs were able to reduce the TCDD-mediated induction of CYP1A1 and CYP1B1 expression and EROD activity. nih.gov This indicates that these Oxy-PAHs can act as antagonists to the effects of other potent AhR activators. nih.gov

Analytical Method Development and Monitoring Methodologies

Extraction and Sample Preparation Techniques for Complex Matrices

Effective sample preparation is paramount for isolating cyclopenta[cd]pyren-3(4H)-one and related compounds from complex matrices such as soil, sediment, water, and biological tissues, while minimizing interferences. scispace.com

Solid Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of PAHs and oxy-PAHs from liquid samples. diva-portal.orgnih.gov It offers advantages over traditional liquid-liquid extraction by reducing solvent consumption, avoiding emulsion formation, and allowing for greater selectivity. norlab.comunitedchem.com The process involves passing a liquid sample through a solid sorbent that retains the analytes, which are then eluted with a small volume of an appropriate solvent. diva-portal.org

The choice of sorbent is critical for achieving high recovery rates. Common sorbents for PAH extraction include:

C18 (Octadecyl-bonded silica): A non-polar sorbent effective for extracting hydrophobic compounds like PAHs from aqueous matrices. norlab.comunitedchem.com

Divinylbenzene (DVB) based polymers: These offer high capacity and are stable across a wide pH range. norlab.com

Hydrophilic-Lipophilic Balanced (HLB) polymers: These sorbents can retain a broad spectrum of compounds, making them suitable for multi-analyte methods that include both parent PAHs and their more polar oxygenated derivatives. diva-portal.org

The selection of elution solvents depends on the sorbent and the analytes. A combination of acetone (B3395972) and dichloromethane (B109758) is frequently used to elute PAHs from C18 cartridges. unitedchem.comobrnutafaza.hr For methods targeting a mix of PAHs, oxy-PAHs, and other related compounds like azaarenes, dichloromethane has been used as an effective elution solvent for Oasis HLB cartridges. diva-portal.org

Table 1: Overview of Solid Phase Extraction (SPE) Sorbents for PAH and Oxy-PAH Analysis

Sorbent Material Target Analytes Common Matrix Elution Solvents Reference
C18 (Octadecyl) PAHs Water Acetone, Dichloromethane (DCM) unitedchem.comobrnutafaza.hr
Oasis HLB PAHs, Oxy-PAHs, Azaarenes Water Dichloromethane (DCM) diva-portal.org
Divinylbenzene (DVB) PAHs Water Dichloromethane (DCM) norlab.com

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a highly efficient technique for extracting analytes from solid and semi-solid samples like soil, sediment, and particulate matter. scispace.comglsciences.eu PLE utilizes elevated temperatures and pressures to increase the speed and efficiency of the extraction process, reducing solvent consumption and extraction time compared to traditional methods like Soxhlet extraction. nih.govcsic.es

For the extraction of PAH ketones from highly contaminated soil, the choice of solvent is a critical factor influencing extraction efficiency. nih.gov A study demonstrated that a dichloromethane-ethanol mixture was the most efficient solvent, providing better recoveries for analyzed ketones compared to Soxhlet extraction. nih.gov Researchers have also developed selective PLE methods that can simultaneously extract and separate PAHs and oxy-PAHs into different fractions by adding a chromatographic material like silica (B1680970) to the extraction cell. scispace.com

Table 2: Typical Parameters for Pressurized Liquid Extraction (PLE) of PAHs and Derivatives

Parameter Setting Rationale Reference
Solvent Dichloromethane-Ethanol Found to be most efficient for PAH ketones. nih.gov
Toluene Effective for a broad range of PAHs in soil. glsciences.eu
Temperature 100 - 150 °C Increases solvent diffusion and analyte solubility. glsciences.eucsic.es
Pressure ~15 MPa (2175 psi) Maintains solvent in a liquid state above its boiling point. glsciences.eu
Extraction Mode Static-Dynamic A static phase allows for analyte dissolution, followed by a dynamic flush. glsciences.eu

Chromatographic Separation Methods for Quantification

Following extraction and cleanup, chromatographic techniques are employed to separate this compound from other compounds and quantify it.

High-Performance Liquid Chromatography (HPLC) is a robust technique for the analysis of PAHs and their derivatives, particularly for compounds that are thermally labile or non-volatile. thermofisher.com Separation is typically achieved using reversed-phase columns, such as C18, with a mobile phase gradient of acetonitrile (B52724) and water. epa.govnorlab.com

Several detectors can be coupled with HPLC for the analysis of oxy-PAHs:

UV-Vis Detector: Measures the absorbance of UV or visible light by the analytes. A wavelength of 254 nm is commonly used for general PAH screening. epa.gov

Fluorescence Detector (FLD): Offers higher sensitivity and selectivity for fluorescent compounds like many PAHs and their metabolites. thermofisher.compjmhsonline.com The detector can be programmed to change excitation and emission wavelengths during the run to optimize detection for specific compounds.

Mass Spectrometry (MS): Provides definitive identification and structural information, though it is more commonly coupled with Gas Chromatography for this class of compounds.

The analysis of hydroxylated PAH metabolites, which are structurally related to PAH ketones, has been successfully performed using HPLC with fluorescence detection, demonstrating the suitability of this technique for oxygenated derivatives. pjmhsonline.comresearchgate.net

Table 3: Example HPLC Conditions for PAH Analysis

Parameter Condition Purpose Reference
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm) Standard for separating non-polar to moderately polar compounds. norlab.com
Mobile Phase Acetonitrile / Water (Gradient Elution) Gradient allows for the separation of compounds with a wide range of polarities. epa.govnorlab.com
Flow Rate 1.0 - 1.5 mL/min Typical flow rate for standard analytical columns. norlab.compjmhsonline.com
Detector Fluorescence (FLD) or UV (254 nm) FLD for high sensitivity and selectivity; UV for general screening. thermofisher.comepa.gov

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the benchmark for the definitive identification and quantification of volatile and semi-volatile organic compounds, including PAHs and their oxygenated derivatives. researchgate.netrestek.com The high resolving power of modern capillary columns combined with the sensitivity and selectivity of MS makes it a powerful analytical tool. cedre.fr

For analysis, samples are injected into a heated inlet and separated on a capillary column, typically with a non-polar or mid-polar stationary phase like 5% phenyl-methylpolysiloxane (e.g., HP-5MS). cedre.fr The oven temperature is ramped up according to a set program to elute compounds based on their boiling points and interaction with the stationary phase.

The mass spectrometer can be operated in different modes:

Full Scan Mode: Acquires a full mass spectrum, which is useful for identifying unknown compounds.

Selected Ion Monitoring (SIM) Mode: Monitors only a few characteristic ions for each target analyte, significantly increasing sensitivity and reducing matrix interference. restek.com

Tandem Mass Spectrometry (MS/MS): Provides the highest degree of selectivity and sensitivity by isolating a specific parent ion and monitoring its fragmentation into daughter ions. This is particularly useful for complex matrices. nih.gov

GC-MS methods have been successfully developed for the simultaneous determination of PAHs and oxy-PAHs in various samples, including particulate matter and herbal medicines. researchgate.netnih.gov

Table 4: Common GC-MS Parameters for PAH and Oxy-PAH Analysis

Parameter Condition Purpose Reference
Column Fused-silica capillary (e.g., HP-5MS, 30 m x 0.25 mm) Provides high-resolution separation of complex mixtures. cedre.fr
Carrier Gas Helium Inert gas to carry analytes through the column. cedre.fr
Injector Splitless Ensures maximum transfer of trace analytes onto the column. cedre.fr
Oven Program Temperature ramp (e.g., 80°C to 320°C) Separates compounds based on their volatility. unizar.es
MS Detector Quadrupole or Ion Trap Mass analysis of eluted compounds. researchgate.net
Ionization Mode Electron Ionization (EI) Standard ionization technique for GC-MS. gcms.cz
Acquisition Mode SIM or MS/MS (MRM) For high sensitivity and selectivity in quantitative analysis. nih.gov

Development of Reference Materials for this compound Analysis

The development and use of Certified Reference Materials (CRMs) are fundamental to ensuring the accuracy and reliability of analytical measurements. CRMs are highly characterized materials with certified property values for specific analytes, used for method validation, calibration, and ongoing quality control.

While CRMs are available for the 16 EPA priority PAHs in various matrices like urban dust (SRM 1649) and diesel particulate matter (SRM 1650), there is a notable lack of commercially available CRMs specifically for this compound or for oxy-PAHs as a class. unizar.esnih.gov The development of such materials is challenging due to the need to find a naturally contaminated material or to develop spiking techniques that accurately mimic the analyte-matrix interaction in real-world samples. nih.gov

The synthesis of high-purity standards is the first step toward developing a CRM. rsc.org The availability of analytical standards for oxy-PAHs allows laboratories to perform quantification, but the absence of matrix-matched CRMs makes it more difficult to assess the accuracy of the entire analytical procedure, from extraction to final analysis. The development of a CRM for PAHs in a complex matrix like a rubber toy, for example, involves sourcing a suitable base material, processing it to ensure homogeneity, and then conducting an extensive characterization campaign involving multiple laboratories and analytical methods to establish certified values. nih.gov Similar efforts will be required to produce needed CRMs for emerging contaminants like this compound.

Research on Structural Analogues and Comparative Studies

Comparison with other Cyclopenta-fused Polycyclic Aromatic Hydrocarbons (CP-PAHs)

CP-PAHs are a subgroup of polycyclic aromatic hydrocarbons that have garnered significant interest due to their unique electronic properties and biological activities, which are often attributed to the five-membered ring.

The fusion of a five-membered ring onto a polycyclic aromatic system introduces ring strain and alters the electronic structure, generally leading to increased reactivity compared to their benzenoid PAH counterparts. For instance, cyclopenta-fused pyrenes are noted for their high electron affinities and distinct photophysical properties.

However, the stability of a CP-PAH can be significantly influenced by its specific molecular architecture. While the inherent strain of the cyclopenta-ring can be a source of reactivity, other structural features can confer considerable stability. For example, researchers have synthesized an air- and moisture-stable helical radical CP-PAH containing seven alternating five- and six-membered rings. Its stability is attributed to bulky mesityl groups attached to the five-membered rings, which sterically hinder radical reactions.

Table 1: Influence of Structural Features on CP-PAH Properties

Structural Feature Influence on Properties Example Compound(s)
Fused Cyclopenta-Ring Increases ring strain and reactivity; enhances electron affinity. Cyclopenta[cd]pyrene (B119913)
Bulky Substituent Groups Provide steric protection, preventing reactions and increasing stability. Mesityl-substituted helical CP-PAH

The metabolic activation of PAHs is a critical process that converts these chemically stable compounds into reactive intermediates capable of binding to cellular macromolecules like DNA. This process is primarily carried out by two main enzyme families: cytochrome P450 (CYP) monooxygenases and aldo-keto reductases (AKRs).

For CP-PAHs, metabolic activation often targets the five-membered ring. The parent compound for the titular ketone, cyclopenta[cd]pyrene (CPP), serves as a key example. Microsomal metabolism of CPP leads to the formation of CPP-3,4-oxide. This epoxide is a major and ultimate mutagenic metabolite. It can be hydrolyzed by the enzyme epoxide hydrolase to form trans-3,4-dihydroxy-3,4-dihydrocyclopenta(cd)pyrene (CPP-3,4-diol). The formation of the 3,4-oxide is a critical activation step, as the subsequent opening of the epoxide ring creates a reactive carbonium ion.

While the epoxidation of the cyclopenta-ring is a dominant pathway for many CP-PAHs, it is not the only route. For some compounds, such as benz[j]acephenanthrylene, the formation of a bay-region diol-epoxide on the benzenoid rings plays a more significant role in metabolic activation.

The AKR pathway represents an alternative route for PAH activation. In this pathway, AKRs catalyze the oxidation of PAH trans-dihydrodiols (produced by CYP enzymes) to form reactive and redox-active o-quinones. This process is accompanied by the production of reactive oxygen species (ROS), which can cause oxidative DNA damage. While this pathway is well-documented for benzenoid PAHs like benzo[a]pyrene (B130552), the specific roles of AKRs in the metabolism of various CP-PAHs remain an area of ongoing investigation. The interconversion between PAH catechols and o-quinones, catalyzed by AKRs, can create a futile redox cycle that amplifies ROS formation.

Relationship to Parent Pyrene (B120774) and Other Polycyclic Aromatic Hydrocarbons (PAHs)

The addition of a cyclopenta-ring to a PAH like pyrene fundamentally alters its chemical nature, transforming it from an alternant hydrocarbon (composed solely of six-membered rings) to a non-alternant hydrocarbon. This change has profound effects on the molecule's electronic properties.

The fusion of a five-membered ring introduces a perturbation to the π-electron system of the parent PAH core. This structural change markedly enhances the electron affinity of the molecule. Studies have shown that the five-membered ring appendage significantly contributes to the stability of the radical anion of the molecule. Upon reduction, the added electrons tend to localize in the peripheral five-membered rings, leading to the formation of 6π-electron cyclopentadienide-like substructures.

This enhanced electron affinity is a general characteristic of CP-PAHs. Each additional fused benzene (B151609) ring typically increases the electron affinity further. This distinguishes CP-PAHs from their parent benzenoid PAHs, giving them unique electronic characteristics that are not accessible in systems composed solely of six-membered rings. Nucleus-independent chemical shift (NICS) calculations, a method for quantifying aromaticity, confirm that the electronic distribution is significantly altered by the presence of the cyclopenta-ring.

Table 2: Comparative Electronic Properties

Compound Type Hydrocarbon Class Key Electronic Feature Consequence of Reduction
Pyrene (Parent PAH) Alternant Lower electron affinity Electron delocalized over entire π-system

Studies on Oxidized PAH Derivatives (Oxy-PAHs)

Cyclopenta[cd]pyren-3(4H)-one is an oxidized PAH derivative, or Oxy-PAH. Oxy-PAHs are a broad class of compounds that are either co-generated with parent PAHs during incomplete combustion processes or are formed in the environment through the photochemical oxidation of PAHs.

They are found in various environmental compartments, including the air and soil, often bound to particulate matter. The formation of this compound and its isomer, cyclopenta[cd]pyren-4(3H)-one, can occur under simulated atmospheric conditions. When cyclopenta[cd]pyrene adsorbed on model particulates is exposed to gaseous ozone, it can form cyclopenta[cd]pyrene 3,4-oxide, which then thermally rearranges to the corresponding ketones.

Oxy-PAHs are of significant environmental and toxicological interest. Like their parent compounds, they can be biologically active. There is growing evidence that Oxy-PAHs contribute to the oxidative stress induced by air pollution, which is linked to adverse health effects. Studies have shown that Oxy-PAHs can induce severe redox stress in cells, leading to the oxidation of cellular components.

Future Research Directions and Emerging Methodologies

Advanced Spectroscopic Techniques for In Situ Characterization

The in situ characterization of cyclopenta[cd]pyren-3(4H)-one in complex environmental and biological matrices presents a significant analytical challenge. Future research will likely focus on the application and refinement of advanced spectroscopic techniques to enable real-time, non-invasive analysis.

Laser-induced fluorescence (LIF) is a promising technique due to its high sensitivity and selectivity for aromatic compounds. researchgate.netmdpi.com Future developments may involve the use of tunable lasers to selectively excite this compound, minimizing interference from other PAHs. Furthermore, coupling LIF with microscopy could provide high-resolution spatial information on its distribution within environmental samples or biological tissues.

Surface-enhanced Raman spectroscopy (SERS) is another powerful tool that can provide detailed vibrational information, offering a unique chemical fingerprint of the molecule. mdpi.com The development of novel SERS substrates with high enhancement factors and stability will be crucial for detecting the low concentrations of this compound typically found in the environment. In situ applications could involve deploying SERS-active probes directly into contaminated sites or using them for intracellular imaging.

Time-resolved spectroscopy techniques, such as transient absorption spectroscopy, can provide insights into the excited-state dynamics of this compound. This information is critical for understanding its photochemical reactivity and potential for light-induced toxicity. tandfonline.com

Spectroscopic TechniquePotential Application for this compoundAdvantages
Laser-Induced Fluorescence (LIF)In situ detection in environmental and biological samples.High sensitivity and selectivity.
Surface-Enhanced Raman Spectroscopy (SERS)Molecular fingerprinting and intracellular imaging.High specificity and structural information.
Transient Absorption SpectroscopyStudying excited-state dynamics and photochemical reactivity.Provides information on reaction mechanisms.

Exploration of Novel Synthetic Routes and Derivatizations

The availability of pure this compound and its derivatives is essential for toxicological and metabolic studies. Future research will focus on developing more efficient and versatile synthetic methodologies.

Recent advancements in the synthesis of cyclopenta-fused PAHs (CP-PAHs) offer promising avenues. rsc.orgacs.orgnih.govnih.gov One such method involves the intramolecular cyclization of aryl-substituted anilines under mild conditions, providing a straightforward route to the core structure. nih.gov Further exploration of palladium-catalyzed [3+2] cyclocondensation reactions could also yield novel synthetic pathways to this compound and its analogues. nih.gov

The derivatization of this compound is another key area of future research. Introducing specific functional groups can facilitate the study of its biological interactions. For example, the synthesis of isotopically labeled derivatives (e.g., with ¹³C or ¹⁵N) would be invaluable for metabolic tracing studies using mass spectrometry. Furthermore, the preparation of fluorescently tagged derivatives could enable visualization of its uptake and distribution in living cells. The development of bromo-functionalized B1-polycyclic aromatic hydrocarbons for cross-coupling reactions presents a modular approach to creating a diverse range of derivatives. acs.org

Refined Computational Models for Complex Biological Interactions

Computational modeling is a powerful tool for predicting the biological activity of PAHs and their metabolites. nih.govnih.govbenthamdirect.com Future research will focus on developing more accurate and sophisticated models to understand the complex interactions of this compound with biological macromolecules.

Quantum chemical calculations, such as density functional theory (DFT), can be used to predict the electronic properties and reactivity of this compound. sciencepg.comijbioc.com These calculations can help identify the most likely sites for metabolic activation and the formation of DNA adducts. nih.govbenthamdirect.com By correlating these computational predictions with experimental data, more reliable quantitative structure-activity relationships (QSARs) can be developed to predict the toxicity of related compounds. researchgate.net

Molecular docking and molecular dynamics simulations can provide detailed insights into the binding of this compound and its metabolites to specific proteins, such as cytochrome P450 enzymes and DNA. oup.com These simulations can help elucidate the mechanisms of metabolic activation and DNA damage. nih.govd-nb.info The development of more accurate force fields and the use of advanced sampling techniques will be crucial for improving the predictive power of these models.

Computational MethodApplication to this compoundPredicted Outcomes
Density Functional Theory (DFT)Prediction of electronic properties and reactivity.Identification of sites for metabolic activation.
Quantitative Structure-Activity Relationship (QSAR)Prediction of toxicity based on chemical structure.Risk assessment of related compounds.
Molecular Docking and DynamicsSimulation of binding to biological macromolecules.Elucidation of mechanisms of toxicity.

Development of High-Throughput Analytical Platforms for Environmental Monitoring

The widespread presence of PAHs in the environment necessitates the development of rapid and cost-effective analytical methods for monitoring. nih.govacs.orgnih.gov Future research will focus on the development of high-throughput analytical platforms for the detection of this compound in various environmental matrices.

The integration of automated sample preparation techniques with advanced analytical instrumentation, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), can significantly increase sample throughput. cdc.gov The development of miniaturized analytical systems, such as lab-on-a-chip devices, could enable on-site monitoring of this compound in air and water samples.

High-throughput screening (HTS) assays can be used to rapidly assess the mutagenic and toxic potential of environmental samples. nih.govnih.govelifesciences.org These assays often utilize genetically engineered cell lines or organisms that produce a measurable response in the presence of a toxic substance. mdpi.com The development of HTS assays specifically tailored for the detection of this compound and its metabolites would be a valuable tool for environmental risk assessment.

Investigation of Less Explored Reaction Pathways and Byproducts

While the primary formation of this compound is through incomplete combustion, other reaction pathways and the formation of various byproducts remain less understood. mdpi.com Future research should focus on elucidating these alternative pathways to gain a more comprehensive understanding of its environmental fate.

Photochemical reactions are known to play a significant role in the transformation of PAHs in the environment. tandfonline.comnih.govnih.gov The investigation of the photochemical degradation of this compound in the presence of sunlight and other atmospheric oxidants could reveal novel transformation products with potentially different toxicities. The primary photochemical reaction often involves the homolytic cleavage of a carbon-carbon bond. msu.edu

The metabolism of pyrene (B120774) by certain bacteria is known to produce various intermediate and terminal products. nih.gov Investigating the microbial degradation of this compound could identify novel metabolites and provide insights into its bioremediation potential.

Furthermore, the incomplete combustion of pyrene, a parent PAH of this compound, can lead to a complex mixture of byproducts. epa.govwikipedia.org A thorough characterization of these combustion byproducts could identify other structurally related compounds that may co-occur with this compound in environmental samples.

Q & A

Q. How can cyclopenta[cd]pyren-3(4H)-one be reliably identified and characterized in environmental or biological samples?

Methodological Answer:

  • Analytical Techniques: Use gas chromatography-mass spectrometry (GC-MS) with mid-polarity columns (e.g., SH-I-PAH phase) to resolve this compound from co-eluting PAHs like triphenylene .
  • Structural Confirmation: Confirm identity via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). Cross-reference with CAS Registry No. 27208-37-3 and molecular formula C₁₈H₁₀ .
  • Reference Standards: Source certified standards from repositories like the IARC or NIST to ensure purity and consistency .

Q. What is the carcinogenic classification of this compound, and how is this determined?

Methodological Answer:

  • Evaluation Framework: Follow IARC Monographs criteria, which classify this compound as Group 2A ("probably carcinogenic to humans") based on limited animal evidence and mechanistic data .
  • Key Studies: Dermal application in mice showed tumorigenicity in initiation-promotion assays. Mutagenicity in Salmonella and mammalian cell models (with metabolic activation) supports genotoxic potential .
  • Data Gaps: No teratogenicity or reproductive toxicity data exist; prioritize these areas in future studies .

Q. How is this compound detected in environmental matrices like dust or engine emissions?

Methodological Answer:

  • Sample Preparation: Avoid sieving dust samples, which may alter PAH distribution. Use solvent extraction (e.g., hexane/acetone) followed by silica gel cleanup .
  • Quantification: Employ GC-MS with internal standards (e.g., deuterated PAHs) for sensitivity. Note that this compound is often undetected in low-pollution environments, requiring detection limits <1 ng/g .

Advanced Research Questions

Q. What metabolic pathways activate this compound into genotoxic intermediates?

Methodological Answer:

  • In Vitro Models: Incubate with rat liver S9 fractions to simulate metabolic activation. Monitor formation of dihydrodiol metabolites (e.g., 3,4- and 9,10-dihydrodiols) via LC-MS/MS .
  • DNA Adduct Analysis: Use ³²P-postlabeling or accelerator mass spectrometry to quantify adducts in exposed cell lines (e.g., human lung epithelial cells) .

Q. How can conflicting data on this compound’s carcinogenicity be resolved?

Methodological Answer:

  • Study Design Critique: Compare protocols from conflicting studies. For example, tumor incidence variability in mouse models may stem from differences in dosing frequency or vehicle solvents .
  • Dose-Response Analysis: Re-analyze historical data using benchmark dose (BMD) modeling to clarify thresholds for carcinogenic effects .

Q. What advanced separation techniques optimize resolution of this compound from complex PAH mixtures?

Methodological Answer:

  • GC Column Optimization: Use SH-I-PAH columns with temperature programming (e.g., 50°C to 320°C at 10°C/min) to separate this compound from benzofluoranthenes and chrysene .
  • Two-Dimensional GC (GC×GC): Pair non-polar/mid-polar columns for enhanced resolution in high-complexity samples (e.g., diesel exhaust) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.